![molecular formula C10H13N3S2 B14450512 N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine CAS No. 79514-52-6](/img/structure/B14450512.png)
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine typically involves the reaction of pyridine-2-carbaldehyde with bis(methylsulfanyl)methylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine involves its interaction with molecular targets through its functional groups. The imine group can form covalent bonds with nucleophiles, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]methanesulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
Uniqueness
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the pyridine ring or have different substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
79514-52-6 |
|---|---|
Formule moléculaire |
C10H13N3S2 |
Poids moléculaire |
239.4 g/mol |
Nom IUPAC |
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C10H13N3S2/c1-8(9-6-4-5-7-11-9)12-13-10(14-2)15-3/h4-7H,1-3H3 |
Clé InChI |
STAVLCXMWKVFNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(SC)SC)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



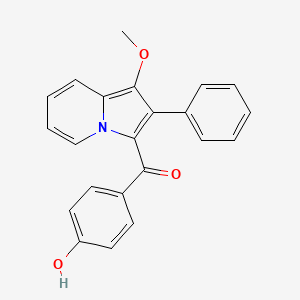
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
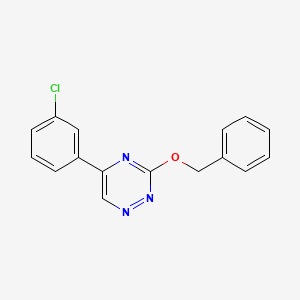
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
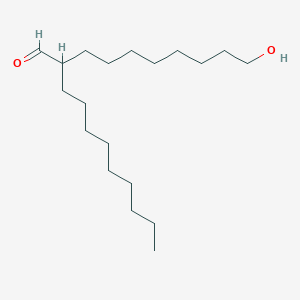
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
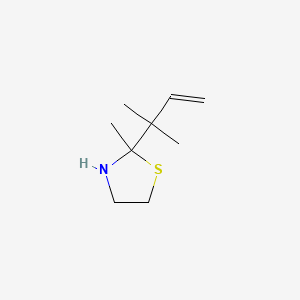
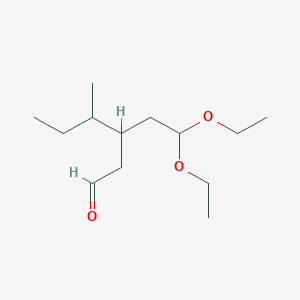



![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
